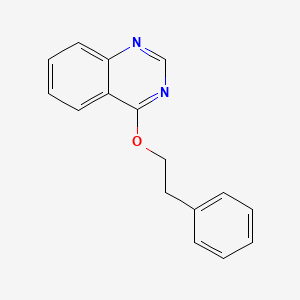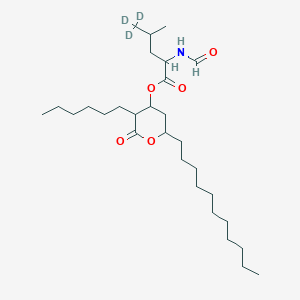
(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate” is a chemical compound with the empirical formula C15H22O2Si . It has a molecular weight of 262.42 . This compound is used as a chiral catalyst and ligand .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)CC@@HSi(C)c1ccccc1 . This indicates that the molecule contains a methyl ester group (COC=O), a dimethylphenylsilyl group (Si©c1ccccc1), and a hexene group (\C=C\C). Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a refractive index of 1.511 and a density of 0.984 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of chiral (E)-crotylsilanes, which are intermediates in various organic syntheses, utilizes "(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate" (Beresis, Solomon, Yang, Jain, & Panek, 2003).
The compound is involved in double stereodifferentiation reactions, particularly in Lewis acid promoted additions to produce nearly enantiomerically pure tetrahydrofurans (Panek & Beresis, 1993).
It is used in the synthesis of various complex molecules, like osmundalactone and L-(-)-forosamine, which have potential applications in pharmaceuticals and biochemistry (Saotome, Ono, & Akita, 2001).
The compound plays a role in the study of regio- and stereo-selectivity in organic reactions, which is crucial for the synthesis of specific molecular configurations (Ibuk, Tanak, Nemoto, & Yamamoto, 1989).
Its thermal oxidation behavior has been studied, providing insights into the decomposition and transformation processes of similar organic compounds (Whitlock & Nawar, 1976).
In electrochemical studies, it is used to understand conjugate addition reactions and regioselectivity in organic electrochemistry (Satoh, Suginome, & Tokuda, 1981).
It is involved in diastereoselective addition and allylic azide isomerization reactions, aiding in the asymmetric synthesis of γ-hydroxy-α-amino acid synthons (Panek, Yang, & Muler, 1992).
The combustion chemistry of methyl-3-hexenoate, a related compound, provides insight into the combustion and oxidation characteristics of biofuels (Gerasimov et al., 2020).
Eigenschaften
IUPAC Name |
methyl (E,3S)-3-[dimethyl(phenyl)silyl]hex-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2Si/c1-5-9-14(12-15(16)17-2)18(3,4)13-10-7-6-8-11-13/h5-11,14H,12H2,1-4H3/b9-5+/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBVSVWXXPCVKB-VZUFXWRPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(CC(=O)OC)[Si](C)(C)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@H](CC(=O)OC)[Si](C)(C)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2-(2-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148649.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148652.png)
